molecular formula C20H26N4O3 B14963669 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-tert-butylpyrimidin-4(3H)-one

Cat. No.: B14963669
M. Wt: 370.4 g/mol
InChI Key: XTGLAQYHMSHHIW-UHFFFAOYSA-N
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Description

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole derivative. The benzodioxole moiety can be synthesized through a series of reactions involving the formation of the dioxole ring from catechol and formaldehyde. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the dihydropyrimidinone ring through a cyclization reaction, often catalyzed by acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions can vary from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions include quinone derivatives, tetrahydropyrimidinone derivatives, and substituted piperazine derivatives .

Scientific Research Applications

2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-6-TERT-BUTYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-tert-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17-11-18(25)22-19(21-17)24-8-6-23(7-9-24)12-14-4-5-15-16(10-14)27-13-26-15/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,21,22,25)

InChI Key

XTGLAQYHMSHHIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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